molecular formula C17H16N2O2 B2550955 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-14-3

5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2550955
CAS No.: 942005-14-3
M. Wt: 280.327
InChI Key: WYTLTLRZKGTKQE-UHFFFAOYSA-N
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Description

5-Methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at the 5-position and a 1-phenylethyl carboxamide moiety. This structure is characteristic of medicinal chemistry scaffolds designed to modulate biological targets, particularly in central nervous system (CNS) or oncology research, where furopyridine derivatives are explored for their kinase inhibitory or receptor-binding properties. The 1-phenylethyl group introduces stereochemical complexity (chirality at the ethyl linkage), which may influence target selectivity and pharmacokinetics.

Properties

IUPAC Name

5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-8-9-15-14(18-11)10-16(21-15)17(20)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTLTLRZKGTKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.

    Introduction of the 5-methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the N-(1-phenylethyl) group: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide with structurally analogous furopyridine carboxamides from recent synthetic and pharmacological studies.

Structural and Functional Group Variations

Core Modifications: Target Compound: Furo[3,2-b]pyridine core with 5-methyl and N-(1-phenylethyl)carboxamide. Analog 1: 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide:

  • Substitutions: 4-Fluorophenyl at position 2, trifluoroethylamino at position 6, and an oxadiazole-containing carbamoyl group.
  • Analog 2: 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide:
  • Substitutions: Chlorine at position 6, pyrimidinylcyclopropyl carbamoyl group.

Carboxamide Side Chain Diversity: The target compound’s 1-phenylethyl group provides a hydrophobic aromatic motif, whereas analogs feature trifluoroethylamino (polar, electron-deficient), bicyclo[1.1.1]pentane (sterically constrained), or pyridinylcyclopropyl (rigid, planar) substituents. These variations directly impact solubility, metabolic stability, and target engagement.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight (g/mol) ~323.4 (estimated) ~634.5 ~586.0
LogP ~3.2 (predicted) ~4.1 (oxadiazole increases) ~3.8 (chlorine effect)
Hydrogen Bond Acceptors 3 8 7
Key Substituent 1-Phenylethyl Trifluoroethylamino Pyrimidinylcyclopropyl

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